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Abstract

Laninamivir is a potent and long-acting neuraminidase inhibitor developed for the treatment
and prophylaxis of influenza A and B virus infections. Administered as its prodrug, laninamivir
octanoate, it offers the clinical advantage of a single-dose inhalation regimen. This technical
guide provides a comprehensive overview of the chemical structure, physicochemical
properties, and biological activity of laninamivir and its prodrug. Detailed methodologies for its
synthesis and for the enzymatic assays used to determine its inhibitory activity are also
presented. Furthermore, this guide visualizes the mechanism of action and experimental
workflows through detailed diagrams to facilitate a deeper understanding for researchers and
professionals in the field of antiviral drug development.

Chemical Structure and Identification

Laninamivir, chemically known as (4S,5R,6R)-5-acetamido-4-carbamimidamido-6-[(1R,2R)-3-
hydroxy-2-methoxypropyl]-5,6-dihydro-4H-pyran-2-carboxylic acid, is a synthetic antiviral
compound.[1] It is structurally analogous to sialic acid, the natural substrate of the
neuraminidase enzyme. The octanoyl ester prodrug, laninamivir octanoate, enhances the
lipophilicity of the molecule, facilitating its delivery and retention in the respiratory tract. Upon
administration, it is hydrolyzed by endogenous esterases to release the active laninamivir
molecule.[2]
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Table 1: Chemical Identification of Laninamivir and Laninamivir Octanoate

Identifier Laninamivir Laninamivir Octanoate
] (2R,3R,4S)-3-acetamido-4-
(4S,5R,6R)-5-acetamido-4- o ) ]
o ] (diaminomethylideneamino)-2-
carbamimidamido-6-
[(AR,2R)-2-hydroxy-1-methoxy-
IUPAC Name [(AR,2R)-3-hydroxy-2-
) 3-octanoyloxypropyl]-3,4-
methoxypropyl]-5,6-dihydro- ) ]
) ) dihydro-2H-pyran-6-carboxylic
4H-pyran-2-carboxylic acid[1] )
acid
CAS Number 203120-17-6[1] 203120-46-1[3]

Molecular Formula

C13H22N407[1]

C21H36N40s[3]

0=C(0)C=10--INVALID-LINK-
~-INVALID-LINK--

CCCCCCCC(=0)OC--
INVALID-LINK--

SMILES
CO">C@@H--INVALID-LINK--  C(=0)0)N=C(N)N)NC(=0)C)O
~-INVALID-LINK--C=1[1] C">C@HO

INChI=1S/C21H36N408/c1-4-
INChI=1S/C13H22N407/c1-

5-6-7-8-9-16(28)32-11-
5(19)16-9-6(17-13(14)15)3-

14(27)18(31-3)19-17(24-
8(12(21)22)24-11(9)10(23-

12(2)26)13(25-21(22)23)10-
2)7(20)4-18/h3,6-7,9-

InChl 15(33-19)20(29)30/h10,13-

11,18,20H,4H2,1-2H3,
(H,16,19)(H,21,22)
(H4,14,15,17)/t6-,7+,9+,10+,11
+/mO0/s1[1]

14,17-19,27H,4-9,11H2,1-3H3,
(H,24,26)(H,29,30)
(H4,22,23,25)/t13-,14+,17+,18
+,19+/m0/s1

Physicochemical Properties

The physicochemical properties of laninamivir and its octanoate prodrug are crucial for their

formulation, delivery, and pharmacokinetic profile. Laninamivir is a hydrophilic molecule, while

the addition of the octanoyl ester in the prodrug increases its lipophilicity, which is key to its

prolonged retention in the lungs.

Table 2: Physicochemical Properties of Laninamivir and Laninamivir Octanoate
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Property Laninamivir Laninamivir Octanoate
Molecular Weight 346.34 g/mol [1] 472.53 g/mol [3]
Melting Point Data not available 224-228°C (decomposes)[4]
pKa Data not available 3.80 £ 0.70 (Predicted)[4]
DMSO: Sparingly soluble (1-10
N ) mg/ml), Ethanol: Slightly
Solubility 3.12 mg/mL in PBS (pH 7.2)[5]
soluble (0.1-1 mg/ml), Water:
Insoluble[3]
Appearance Solid White to Off-White Solid[4]

Antiviral Activity

Laninamivir is a highly potent inhibitor of the neuraminidase enzyme of both influenza A and B

viruses. Its inhibitory activity is quantified by the half-maximal inhibitory concentration (ICso),

which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

The prodrug, laninamivir octanoate, exhibits significantly weaker in vitro activity as it requires

conversion to the active form.

Table 3: In Vitro Neuraminidase Inhibitory Activity (ICso) of Laninamivir and Laninamivir

Octanoate

Influenza Virus

Laninamivir ICso (nM)

Laninamivir Octanoate ICso

Strain/Subtype (nM)
Influenza A

H1N1 0.90 - 1.83[5][6] 389 - 947[6]
H3N2 3.12[5][6] 129[6]

H5N1 0.90[6] Not available
Influenza B 3.26 (mean) >10,000

Mechanism of Action
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The antiviral activity of laninamivir is attributed to its selective inhibition of the influenza virus
neuraminidase enzyme. This enzyme is crucial for the release of newly formed virus particles
from the surface of infected cells. By blocking the active site of neuraminidase, laninamivir
prevents the cleavage of sialic acid residues, leading to the aggregation of virions at the cell
surface and preventing their spread to other cells.

Prodrug Activation and Neuraminidase Inhibition

Laninamivir is administered as its octanoate prodrug via inhalation. In the respiratory tract,
endogenous esterases hydrolyze the octanoyl ester, releasing the active drug, laninamivir.
Laninamivir then binds to the active site of the neuraminidase enzyme.

Respiratory Tract

Hydrolysis
Laninamivir Octanoate @
Inhibition
Influenza Virus
Natural Substrate Cleavage of Sialic Acid
SialicAcd )

Click to download full resolution via product page

Caption: Prodrug activation and mechanism of neuraminidase inhibition.

Catalytic Mechanism of Influenza Neuraminidase

The neuraminidase enzyme catalyzes the cleavage of the glycosidic linkage of terminal sialic
acid residues. The proposed mechanism involves the distortion of the sialic acid ring into a
transition state that is mimicked by inhibitors like laninamivir.
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Caption: Catalytic mechanism of influenza neuraminidase.

Experimental Protocols
Synthesis of Laninamivir Octanoate

The synthesis of laninamivir octanoate is a multi-step process that typically starts from
commercially available precursors. While various synthetic routes have been described, a
general overview of a common approach is provided below.[4][7][8]

Step 1: Preparation of the Amine Precursor The synthesis often begins with a protected sialic
acid derivative. A key transformation involves the introduction of an amino group at the C4
position, often via an azide intermediate, followed by reduction.
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Step 2: Guanidinylation The newly introduced amino group is then converted to a guanidino
group using a suitable guanidinylating agent.

Step 3: Esterification The carboxylic acid group is typically protected as an ester, for example, a
methyl ester, during the initial steps.

Step 4: Selective Octanoylation The primary hydroxyl group at the C9 position of the glycerol
side chain is selectively acylated with octanoyl chloride to introduce the prodrug moiety.

Step 5: Deprotection Finally, any protecting groups on the carboxylic acid and other functional
groups are removed to yield laninamivir octanoate.
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Caption: General workflow for the synthesis of laninamivir octanoate.

Neuraminidase Inhibition Assay
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The inhibitory activity of laninamivir is determined using a fluorescence-based neuraminidase
inhibition assay. This assay measures the ability of the compound to inhibit the enzymatic
cleavage of a fluorogenic substrate by the neuraminidase enzyme.

Protocol Overview:
» Preparation of Reagents:

o Prepare a stock solution of the neuraminidase inhibitor (e.g., laninamivir) in an
appropriate buffer.

o Prepare a solution of the fluorogenic substrate, 2'-(4-methylumbelliferyl)-a-D-N-
acetylneuraminic acid (MUNANA).

o Prepare a solution of the influenza virus containing the neuraminidase enzyme.

o Assay Procedure:

[¢]

In a 96-well plate, add serial dilutions of the neuraminidase inhibitor.

Add the virus solution to each well and incubate to allow the inhibitor to bind to the

[e]

enzyme.

[e]

Initiate the enzymatic reaction by adding the MUNANA substrate to each well.

o

Incubate the plate at 37°C for a specific period.

[¢]

Stop the reaction by adding a stop solution (e.g., a basic solution).

o Data Analysis:
o Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.
o Plot the fluorescence intensity against the inhibitor concentration.

o Calculate the ICso value, which is the concentration of the inhibitor that causes a 50%
reduction in the fluorescence signal compared to the control (no inhibitor).
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Neuraminidase Inhibition Assay Workflow
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Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.
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Conclusion

Laninamivir is a significant advancement in the treatment of influenza, offering a potent, long-
acting therapeutic option with a convenient single-dose administration. Its chemical design as a
prodrug, laninamivir octanoate, allows for effective delivery and sustained high concentrations
of the active compound in the respiratory tract. The detailed understanding of its chemical
structure, physicochemical properties, and mechanism of action, as outlined in this guide, is
essential for the ongoing research and development of novel antiviral agents to combat
influenza and other respiratory viruses. The provided experimental methodologies serve as a
valuable resource for scientists engaged in the synthesis and evaluation of neuraminidase
inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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